Diisobutyl oxalate

概要

説明

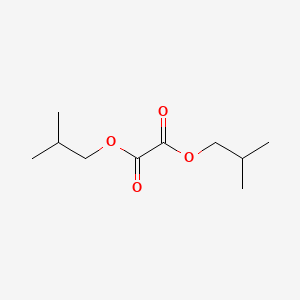

Diisobutyl oxalate, also known as oxalic acid, bis(2-methylpropyl) ester, is an organic compound with the molecular formula C10H18O4. It is a diester of oxalic acid and isobutanol. This compound is used in various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Diisobutyl oxalate can be synthesized through the esterification of oxalic acid with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of oxalic acid to this compound.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and isobutanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor and purified through distillation to obtain high-purity this compound.

化学反応の分析

Types of Reactions

Diisobutyl oxalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and isobutanol.

Reduction: this compound can be reduced to produce diisobutyl glycolate using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water, acid or base catalyst, reflux conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.

Major Products Formed

Hydrolysis: Oxalic acid and isobutanol.

Reduction: Diisobutyl glycolate.

Substitution: Various substituted oxalates depending on the nucleophile used.

科学的研究の応用

Diisobutyl oxalate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various oxalate derivatives.

Biology: Studied for its potential use in biological systems as a chelating agent.

Medicine: Investigated for its potential therapeutic applications due to its ability to form stable complexes with metal ions.

Industry: Used as a plasticizer in the production of plastics and as a solvent in various industrial processes.

作用機序

The mechanism of action of diisobutyl oxalate involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets of this compound include metal ions such as calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of stable chelate complexes, which can be used to sequester metal ions in various applications.

類似化合物との比較

Diisobutyl oxalate can be compared with other similar compounds such as:

Dimethyl oxalate: Another diester of oxalic acid, but with methanol instead of isobutanol. It has similar chemical properties but different physical properties due to the smaller size of the methyl groups.

Diethyl oxalate: A diester of oxalic acid with ethanol. It has similar reactivity but different solubility and boiling point compared to this compound.

Dibutyl oxalate: A diester of oxalic acid with butanol. It has similar chemical properties but different physical properties due to the larger size of the butyl groups.

This compound is unique due to the presence of isobutyl groups, which provide it with distinct physical properties such as solubility and boiling point, making it suitable for specific applications where other oxalates may not be as effective.

生物活性

Diisobutyl oxalate (DIBO) is an organic compound with the formula C10H18O4, classified under oxalates, which are known for their biological significance and potential health implications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on human health, and interactions with microorganisms.

This compound is a diester derived from oxalic acid and isobutanol. Its structure can be represented as follows:

This compound has been studied for its application in various industrial processes, but its biological activity raises concerns about its safety and potential health risks.

Oxalate Metabolism in Humans

Humans lack the enzymes necessary to metabolize oxalates effectively, leading to the accumulation of oxalate in the body. This accumulation can result in conditions such as hyperoxaluria and calcium oxalate kidney stones. This compound may contribute to these conditions due to its structure, which can be metabolized into oxalic acid upon hydrolysis in biological systems .

Gut Microbiota Interaction

Certain gut bacteria have been identified as capable of degrading oxalates, including this compound. Notably, Oxalobacter formigenes and various Lactobacillus species have shown proficiency in metabolizing dietary oxalates into less harmful byproducts. These bacteria express specific enzymes such as formyl-CoA transferase and oxalyl-CoA decarboxylase that facilitate this degradation process .

| Bacterial Species | Oxalate Degradation Efficiency |

|---|---|

| Oxalobacter formigenes | High |

| Lactobacillus acidophilus | 48% |

| Bifidobacterium species | Variable |

Kidney Stone Formation

The primary health concern associated with this compound is its potential to contribute to kidney stone formation. The compound can lead to increased urinary oxalate levels, which may precipitate as calcium oxalate crystals. This process is exacerbated by dietary factors and the presence of certain gut bacteria that may influence oxalate metabolism .

Toxicity and Nephrotoxicity

Oxalates are known to have antinutritional effects; they can bind to essential minerals such as calcium, reducing their bioavailability. In severe cases, systemic oxalosis can occur when excess oxalate circulates in the bloodstream, leading to deposits in various organs . The nephrotoxic effects of elevated oxalate levels necessitate further investigation into compounds like this compound.

Case Studies

- Case Study on Hyperoxaluria : A study involving patients with recurrent kidney stones revealed that those with higher dietary intake of oxalates had significantly elevated urinary oxalate levels. The presence of this compound in certain foods was noted as a contributing factor .

- Probiotic Intervention : A clinical trial evaluated the effectiveness of administering Oxalobacter formigenes to patients with hyperoxaluria. Results indicated a reduction in urinary oxalate levels, suggesting that enhancing gut microbiota capable of degrading oxalates could mitigate the risks associated with compounds like this compound .

特性

IUPAC Name |

bis(2-methylpropyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRRTUSXQPXVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290220 | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-61-5 | |

| Record name | NSC67394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diisobutyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。